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Introduction
Eniporide (EMD-96785) is a potent and highly selective inhibitor of the sodium-hydrogen

exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume

regulation.[1] Belonging to the benzoylguanidine class of compounds, Eniporide was

investigated for its potential as a cardioprotective agent, particularly in the setting of myocardial

ischemia-reperfusion injury. The rationale for its development was based on the hypothesis that

inhibiting NHE-1 at the time of reperfusion would prevent the pathological intracellular sodium

and subsequent calcium overload, thereby reducing the extent of myocardial damage. This

document provides a comprehensive technical overview of the discovery, preclinical

development, and clinical evaluation of Eniporide.

Discovery and Synthesis
While a detailed public record of the initial discovery and synthesis of Eniporide is limited, it is

identified as N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide.

Its development is attributed to a pharmaceutical research program focused on identifying

potent and selective NHE-1 inhibitors. The core structure is based on a benzoylguanidine

scaffold, a class of compounds known to interact with the sodium-hydrogen exchanger.

Structure-activity relationship (SAR) studies, though not publicly detailed for Eniporide itself,

would have focused on optimizing the substitutions on the phenyl ring to achieve high affinity

and selectivity for the NHE-1 isoform.
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Mechanism of Action
Eniporide exerts its pharmacological effect by specifically binding to and inhibiting the activity

of the NHE-1 isoform.[1] During myocardial ischemia, anaerobic metabolism leads to

intracellular acidosis, a primary trigger for the activation of NHE-1. This exchanger then

attempts to restore intracellular pH by extruding protons from the cell in exchange for sodium

ions. However, the concurrent inhibition of the Na+/K+-ATPase due to energy depletion leads

to a rapid and detrimental accumulation of intracellular sodium.

This rise in intracellular sodium concentration alters the electrochemical gradient across the

sarcolemma, causing the Na+/Ca2+ exchanger to operate in a reverse mode, expelling sodium

ions in exchange for calcium ions. The resulting intracellular calcium overload is a critical event

in reperfusion injury, leading to mitochondrial dysfunction, hypercontracture of myofibrils,

activation of degradative enzymes, and ultimately, cell death. Eniporide, by blocking NHE-1 at

a crucial juncture, was theorized to uncouple the initial acidosis from the subsequent

catastrophic rise in intracellular calcium.

Signaling Pathway of NHE-1 Inhibition in Ischemia-
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Caption: Downstream signaling cascade of NHE-1 activation during myocardial ischemia-

reperfusion and the inhibitory site of Eniporide.
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Preclinical Development
Extensive preclinical studies in various animal models of myocardial ischemia and reperfusion

demonstrated the cardioprotective potential of Eniporide. These studies consistently showed

that the administration of Eniporide, either before ischemia or just prior to reperfusion, could

significantly limit infarct size and improve cardiac function.

In Vitro Potency and Selectivity
The inhibitory activity of Eniporide against the human NHE-1 isoform was determined in vitro.

Compound Target IC50

Eniporide Human NHE-1 4.5 nM[1]

Note: While specific IC50 values for Eniporide against other NHE isoforms are not readily

available in public literature, related benzoylguanidine compounds like Cariporide show high

selectivity for NHE-1 over other isoforms.

Animal Studies
Preclinical efficacy was established in various animal models, including pigs, which have a

coronary anatomy and physiology similar to humans.

Animal Model Intervention Key Findings

Pig model of cardioplegic

arrest

3 mg/kg IV Eniporide before

cardioplegia

Improved cardiac performance

and preserved high-energy

phosphate content.

General animal models of

myocardial

ischemia/reperfusion

Eniporide administered before

ischemia or just before

reperfusion

Consistently limited infarct

size.

Preclinical Experimental Protocol: Ischemia-Reperfusion
in a Porcine Model (General Representation)
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Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Catheters

are inserted for drug administration, blood sampling, and hemodynamic monitoring.

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior

descending (LAD) coronary artery is dissected, and a hydraulic occluder is placed around it.

Ischemia Induction: Myocardial ischemia is induced by inflating the occluder for a

predetermined period (e.g., 60 minutes).

Drug Administration: Eniporide or placebo is administered intravenously at a specified time

point, either before the onset of ischemia or just before reperfusion.

Reperfusion: The occluder is deflated to allow blood flow to return to the ischemic

myocardium.

Monitoring and Data Collection: Hemodynamic parameters (e.g., blood pressure, heart rate,

left ventricular pressure) are continuously monitored. Blood samples are collected for

biochemical analysis.

Infarct Size Measurement: At the end of the experiment, the heart is excised. The LAD is re-

occluded and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is

then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC)

to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then

calculated as a percentage of the area at risk.

Clinical Development: The ESCAMI Trial
The primary clinical investigation of Eniporide was the "Evaluation of the Safety and

Cardioprotective Effects of Eniporide in Acute Myocardial Infarction" (ESCAMI) trial. This was

a large, international, prospective, randomized, double-blind, placebo-controlled phase II study.

ESCAMI Trial Design
The trial was conducted in two stages to evaluate the efficacy of different doses of Eniporide
as an adjunct to reperfusion therapy (either thrombolysis or primary percutaneous transluminal

coronary angioplasty - PTCA) in patients with acute ST-elevation myocardial infarction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1671292?utm_src=pdf-body
https://www.benchchem.com/product/b1671292?utm_src=pdf-body
https://www.benchchem.com/product/b1671292?utm_src=pdf-body
https://www.benchchem.com/product/b1671292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: ESCAMI Trial
Patient Population: Patients with acute ST-elevation myocardial infarction undergoing

reperfusion therapy.

Inclusion Criteria: Chest pain for at least 30 minutes, ST-segment elevation on ECG.

Exclusion Criteria: Pre-hospital thrombolysis, cardiogenic shock (Killip class IV) on

admission, known renal failure, history of severe allergic reactions.

Intervention:

Stage 1: 430 patients were randomized to receive a 10-minute intravenous infusion of

placebo or Eniporide at doses of 50 mg, 100 mg, 150 mg, or 200 mg before the start of

reperfusion therapy.

Stage 2: 959 patients were randomized to receive placebo, 100 mg Eniporide, or 150 mg

Eniporide.

Primary Efficacy Endpoint: Infarct size, as measured by the cumulative release of alpha-

hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours (Area Under the Curve - AUC).

Clinical Endpoints: Death, cardiogenic shock, heart failure, life-threatening arrhythmias.

ESCAMI Trial Workflow
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Caption: Workflow of the ESCAMI clinical trial for Eniporide.

Clinical Trial Results
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The results of the ESCAMI trial were ultimately disappointing and did not support the promising

preclinical data.

Trial Stage Dose Group
Mean α-HBDH AUC
(U/ml x h)

Outcome vs.
Placebo

Stage 1 Placebo 44.2 -

100 mg Eniporide 40.2 Smaller infarct size[2]

150 mg Eniporide 33.9 Smaller infarct size[2]

Stage 2 Placebo 41.2 -

100 mg Eniporide 43.0
No difference in infarct

size[2]

150 mg Eniporide 41.5
No difference in infarct

size[2]

Overall, the administration of Eniporide before reperfusion therapy did not significantly limit

infarct size or improve clinical outcomes in the broad population of patients with acute ST-

elevation myocardial infarction.[2][3]

Pharmacokinetics
A study in healthy volunteers provided key pharmacokinetic parameters for Eniporide.

Parameter Value

Half-life ~2 hours

Total Body Clearance 34.4 L/h

Volume of Distribution (Vdss) 77.5 L

Mean Residence Time 2.3 hours

Unchanged Drug in Urine ~43% of dose

Eniporide demonstrated linear pharmacokinetics in the investigated dose range.
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Conclusion
Eniporide represents a well-founded therapeutic concept based on a strong preclinical

rationale for cardioprotection via selective NHE-1 inhibition. Its development progressed to a

large-scale clinical trial, the ESCAMI study. However, despite promising in vitro potency and

efficacy in animal models, Eniporide failed to demonstrate a significant clinical benefit in

reducing infarct size or improving outcomes in patients with acute myocardial infarction. The

reasons for this discrepancy between preclinical and clinical results are likely multifactorial and

highlight the challenges in translating cardioprotective strategies from the laboratory to the

clinical setting. The development of Eniporide was subsequently discontinued. The story of

Eniporide remains a valuable case study for researchers and professionals in drug

development, emphasizing the critical importance of robust clinical trial data in validating novel

therapeutic hypotheses.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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